molecular formula C20H30O4 B234647 5-Oxo-15-hete CAS No. 142828-12-4

5-Oxo-15-hete

Cat. No. B234647
CAS RN: 142828-12-4
M. Wt: 334.4 g/mol
InChI Key: RIUDRKHGFDAKPO-WWWYWCMOSA-N
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Description

5-Oxo-15-hete is a metabolite of arachidonic acid, which is a polyunsaturated fatty acid found in cell membranes. It is a potent bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. The significance of this compound in inflammation, cancer, and cardiovascular diseases has been extensively studied.

Scientific Research Applications

Neutrophil and Eosinophil Activation

5-Oxo-15-hete is identified as a potent activator of human neutrophils, significantly raising cytosolic calcium levels in these cells. This effect is distinct from the action of leukotriene B4 and suggests that neutrophils possess a specific recognition mechanism for 5-oxo-ETE, potentially making it an important regulator of neutrophil activity. This substance also exhibits chemotactic effects on human neutrophils (Powell et al., 1993).

Pathophysiological Roles in Diseases

This compound plays a significant role in eosinophilic diseases such as asthma due to its potent effects on eosinophils. It is synthesized by oxidation of 5S-hydroxyeicosatetraenoic acid (5S-HETE) by 5-hydroxyeicosanoid dehydrogenase and acts through the OXE receptor. The synthesis of 5-oxo-ETE is elevated under conditions like oxidative stress and respiratory burst in phagocytic cells. It's also implicated in promoting tumor cell proliferation, suggesting a possible role in cancer (Powell & Rokach, 2013).

Potential for Therapeutic Targeting

Given its role in eosinophil activation and its potential involvement in diseases like asthma and cancer, this compound is a viable target for therapeutic intervention. The development of selective OXE receptor antagonists could be beneficial in treating eosinophilic diseases and possibly in cancer therapy (Powell & Rokach, 2020).

Interaction with Other Eicosanoids

The interaction of this compound with other eicosanoids and its comparison in terms of potency and efficacy in inducing eosinophil chemotaxis and chemokinesis highlight its significant role in inflammatory responses. This interaction also points towards a specific receptor-mediated action (Schwenk & Schröder, 1995).

Inactivation and Metabolism by Human Platelets

Human platelets play a role in biologically inactivating this compound. They convert it to less active forms, indicating a mechanism for regulating its activity in the body. This inactivation process could be significant in controlling inflammatory responses (Powell et al., 1999).

Induction of Endothelial Cell Dysfunction

This compound is involved in inducing endothelial cell dysfunction, a key factor in the development of cardiovascular diseases like atherosclerosis. This points towards its potential role in the pathogenesis of such diseases (Ma et al., 2017).

properties

CAS RN

142828-12-4

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(6E,8Z,11Z,13E,15S)-15-hydroxy-5-oxoicosa-6,8,11,13-tetraenoic acid

InChI

InChI=1S/C20H30O4/c1-2-3-9-13-18(21)14-10-7-5-4-6-8-11-15-19(22)16-12-17-20(23)24/h5-8,10-11,14-15,18,21H,2-4,9,12-13,16-17H2,1H3,(H,23,24)/b7-5-,8-6-,14-10+,15-11+/t18-/m0/s1

InChI Key

RIUDRKHGFDAKPO-WWWYWCMOSA-N

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C/C=C\C=C\C(=O)CCCC(=O)O)O

SMILES

CCCCCC(C=CC=CCC=CC=CC(=O)CCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC=CCC=CC=CC(=O)CCCC(=O)O)O

synonyms

5-oxo-15-HETE
5-oxo-15-hydroxy-6,8,11,13-eicosatetraenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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